![molecular formula C22H23N3O3 B2800785 2-(4-Methoxy-3-methylphenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one CAS No. 2097912-71-3](/img/structure/B2800785.png)
2-(4-Methoxy-3-methylphenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxy-3-methylphenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C22H23N3O3 and its molecular weight is 377.444. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antitumor Agents
Compounds with structural similarities, such as 2-(3-Alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones, have been synthesized and screened for anti-proliferative activity against human cancer cell lines. These compounds demonstrated potent cytotoxic activity against cancer cell lines but showed weak inhibitory activity toward normal cell lines. One such compound exhibited significant anticancer activity in both in vitro and in vivo models, suggesting potential as an antitumor clinical trial candidate and anticancer agent (Huang et al., 2013).
Antiplasmodial and Antifungal Activity
Related compounds, such as (3-Pyrrolin-1-yl)- and (2-oxopyrrolidin-1-yl)quinolines, were synthesized as novel synthetic intermediates en route to N-functionalized aminoquinolines with potential biological activity. These compounds showed moderate potency against a chloroquine-sensitive strain of Plasmodium falciparum, the malaria parasite. Additionally, they demonstrated antifungal activity, with certain compounds showing promising MIC values against specific fungal strains (Vandekerckhove et al., 2015).
Antimicrobial Activity
Another related study involved the synthesis of 1-methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one, which was characterized and screened for biological activity. This research presented the antimicrobial potential of such compounds, indicating their relevance in developing new antimicrobial agents (Srivani et al., 2019).
Biomolecular Binding Properties
The synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines via Buchwald–Hartwig amination demonstrated the potential of such compounds in biomolecular binding. These compounds, obtained from a series of reactions starting from bromoquinolines and heteroarylamines, showed strong interactions with ct-DNA, attributed to π-stacking and/or hydrogen-bonding interactions, suggesting applications in biochemistry and pharmacology (Bonacorso et al., 2018).
特性
IUPAC Name |
2-(4-methoxy-3-methylphenyl)-1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-15-11-16(7-8-20(15)27-2)12-22(26)25-10-9-17(14-25)28-21-13-23-18-5-3-4-6-19(18)24-21/h3-8,11,13,17H,9-10,12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJSHDMVRPXMRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
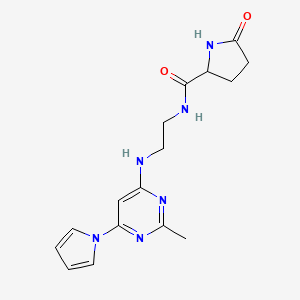
![3-[(6-O-alpha-L-Arabinopyranosyl-beta-D-glucopyranosyl)oxy]-1-octene](/img/structure/B2800704.png)
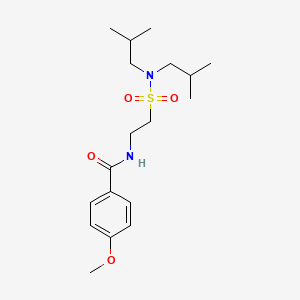
![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2800706.png)
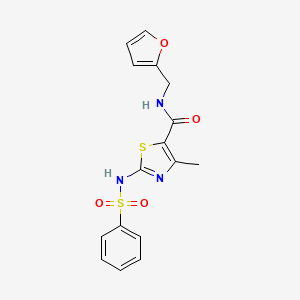
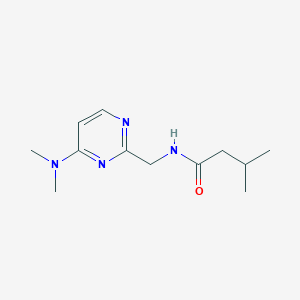
![N-{[4-(2-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2800710.png)
![N-[(2-chlorophenyl)methyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2800711.png)
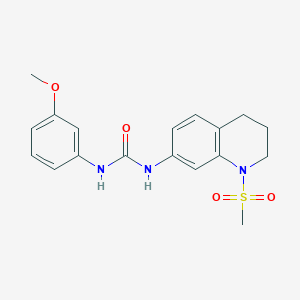
![2-(3-acetylphenoxy)-N-[(5-chloropyrazin-2-yl)methyl]propanamide](/img/structure/B2800714.png)
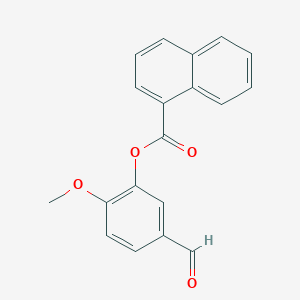
![Methyl 4-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamoyl)benzoate](/img/structure/B2800720.png)
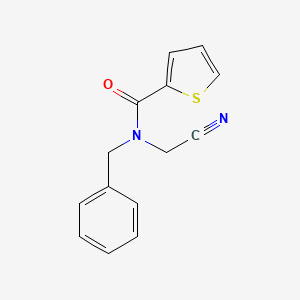
![6,7-dimethoxy-3-(4-methylbenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2800723.png)
